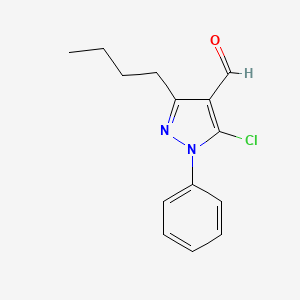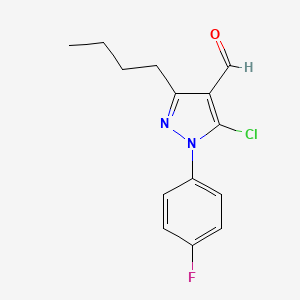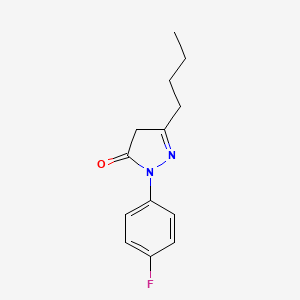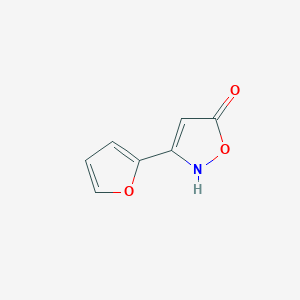
2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one, also known as FTIM, is a synthetic compound that has been studied extensively in recent years. It has been found to have a range of potential applications in scientific research, ranging from its use as an antioxidant to its potential to act as a therapeutic agent. FTIM has been the subject of numerous investigations, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have all been explored.
Aplicaciones Científicas De Investigación
2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been studied extensively in recent years due to its potential applications in scientific research. It has been found to possess antioxidant properties, and has been used as a protective agent against oxidative damage. It has also been studied as a potential therapeutic agent, with studies showing that it may be effective in the treatment of certain types of cancer. Additionally, 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been studied as a potential substrate for enzyme-catalyzed reactions, and as a potential inhibitor of enzymes involved in the metabolism of drugs.
Mecanismo De Acción
The exact mechanism of action of 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one is still being investigated, however, some studies have suggested that it may act as a free radical scavenger. It has been proposed that 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one may bind to and neutralize reactive oxygen species, thus preventing them from causing oxidative damage to cells. Additionally, it has been suggested that 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one may act as an inhibitor of enzymes involved in the metabolism of drugs, thus increasing their bioavailability.
Biochemical and Physiological Effects
Studies have shown that 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has a range of biochemical and physiological effects. It has been found to possess antioxidant properties, and to be effective in the treatment of certain types of cancer. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, thus increasing their bioavailability. Furthermore, 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been found to possess anti-inflammatory and anti-diabetic effects, as well as to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one in scientific research has several advantages. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it has a wide range of potential applications, and can be used in a variety of experiments. However, there are also some limitations to the use of 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one in lab experiments. For example, it is not very soluble in organic solvents, and therefore may not be suitable for certain types of experiments. Additionally, it is not very stable in acidic solutions, and therefore may not be suitable for experiments involving acids.
Direcciones Futuras
There are numerous potential future directions for the use of 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one in scientific research. It has been suggested that 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one may be effective in the treatment of other types of cancer, and further research is needed to explore this potential. Additionally, 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one may be useful in the development of new drugs, and further research is needed to explore this potential. Furthermore, 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one may be useful in the development of new enzymes, and further research is needed to explore this potential. Finally, 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one may be useful in the development of new antioxidants, and further research is needed to explore this potential.
Métodos De Síntesis
2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one has been synthesized using a variety of methods, including a three-step synthesis involving a nucleophilic substitution reaction, an intramolecular cyclization, and a final deprotection step. The first step involves the reaction of 2-amino-5-chloro-4,5-dihydro-1H-imidazol-4-one with furan-2-yl bromide and sodium hydroxide to form a substituted imidazole. The second step involves intramolecular cyclization of the substituted imidazole to form 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one. The final step involves the deprotection of the 2-Amino-5-(furan-2-yl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one with hydrochloric acid to yield the desired product.
Propiedades
IUPAC Name |
2-amino-4-(furan-2-yl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-11-14-10(16)12(15-11,9-4-1-5-17-9)7-8-3-2-6-18-8/h1-6H,7H2,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDKNOZDDXUMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(furan-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)
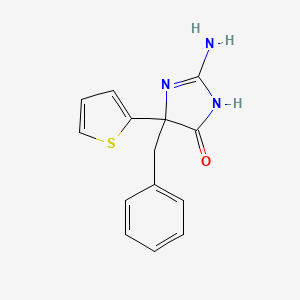

![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)
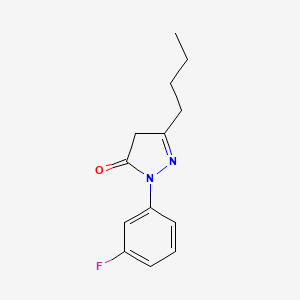
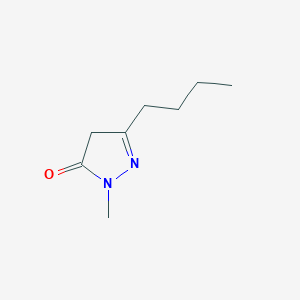
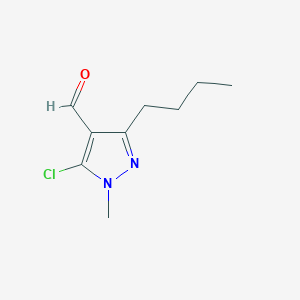
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)
